1-Boc-4-[(2-fluoro-benzylamino)-methyl]-piperidine
Overview
Description
1-Boc-4-[(2-fluoro-benzylamino)-methyl]-piperidine is a chemical compound with the molecular formula C18H27FN2O2 and a molecular weight of 322.42 g/mol . It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluorobenzylamino moiety, and a piperidine ring.
Preparation Methods
The synthesis of 1-Boc-4-[(2-fluoro-benzylamino)-methyl]-piperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Protection of the piperidine nitrogen: The piperidine ring is first protected with a Boc group to prevent unwanted reactions at the nitrogen atom.
Formation of the fluorobenzylamine intermediate: 2-fluorobenzylamine is synthesized separately, often through the reduction of 2-fluorobenzonitrile.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-Boc-4-[(2-fluoro-benzylamino)-methyl]-piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the removal of the Boc protecting group and the formation of the free amine.
Substitution: The fluorine atom in the benzyl ring can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Scientific Research Applications
1-Boc-4-[(2-fluoro-benzylamino)-methyl]-piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Medicine: It serves as a building block for the design of new drugs, especially those targeting neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 1-Boc-4-[(2-fluoro-benzylamino)-methyl]-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzylamino moiety can bind to active sites or allosteric sites on proteins, modulating their activity. The Boc group provides steric hindrance, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
1-Boc-4-[(2-fluoro-benzylamino)-methyl]-piperidine can be compared with other similar compounds, such as:
1-Boc-4-aminopiperidine: Lacks the fluorobenzylamino moiety, resulting in different chemical properties and biological activities.
4-Fluorobenzylamine: Contains the fluorobenzyl group but lacks the piperidine ring and Boc protection, leading to distinct reactivity and applications.
1-Benzyl-4-(N-Boc-amino) piperidine: Similar structure but with a benzyl group instead of a fluorobenzyl group, affecting its chemical behavior and target interactions.
The uniqueness of this compound lies in its combination of the Boc-protected piperidine ring and the fluorobenzylamino moiety, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 4-[[(2-fluorophenyl)methylamino]methyl]piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O2/c1-18(2,3)23-17(22)21-10-8-14(9-11-21)12-20-13-15-6-4-5-7-16(15)19/h4-7,14,20H,8-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRAXGTXVFYGOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNCC2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20723067 | |
Record name | tert-Butyl 4-({[(2-fluorophenyl)methyl]amino}methyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20723067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887582-43-6 | |
Record name | tert-Butyl 4-({[(2-fluorophenyl)methyl]amino}methyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20723067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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